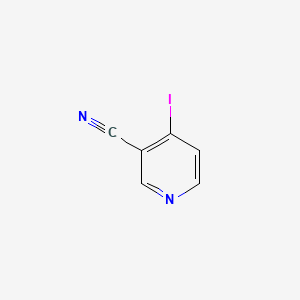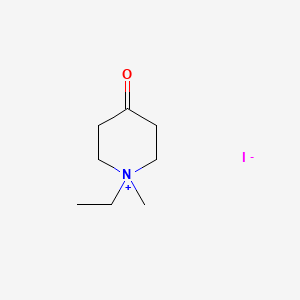
4-Iodopyridine-3-carbonitrile
概要
説明
4-Iodopyridine-3-carbonitrile is a chemical compound with the molecular formula C6H3IN2 . It is a type of organoheterocyclic compound known as a pyridine .
Synthesis Analysis
The synthesis of 4-Iodopyridine-3-carbonitrile and similar compounds has been reported in various studies. For instance, a study published in Nature described a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the synthesis of a new class of diversely functionalized novel indole and coumarin containing pyridine-3-carbonitrile derivatives through a one-pot four-component condensation reaction .Molecular Structure Analysis
The molecular structure of 4-Iodopyridine-3-carbonitrile consists of a pyridine ring with an iodine atom attached at the 4-position and a carbonitrile group at the 3-position .Physical And Chemical Properties Analysis
4-Iodopyridine-3-carbonitrile is a light brown crystalline powder with a melting point of 112°C to 116°C .科学的研究の応用
Spectroscopic Analysis and Optical Properties : The synthesis and analysis of pyridine derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been conducted. These compounds have been studied using X-ray analysis, infrared, NMR, and electronic spectroscopy. Their optical properties, including UV–vis absorption and fluorescence spectroscopy, are of interest for material science applications (Jukić et al., 2010).
Electronic Structure and Nonlinear Optical Properties : Investigations into the electronic structure and spectroscopic properties of related compounds, such as 4-Methyl-3-nitropyridine-1-carbonitrile, have been performed. These studies are relevant for applications in solar cells and biochemistry, as they explore the properties like electronic energy gap and nonlinear optical properties (Ragavan et al., 2017).
Larvicidal and Antioxidant Activity : Some pyridine derivatives have shown pharmacological properties, such as larvicidal and antioxidant potential. For instance, dihydrophenanthroline-3-carbonitrile derivatives have been evaluated for their effectiveness against certain larvae and for their antioxidant capabilities (Bharathi et al., 2014).
Energetic Properties and Synthesis Techniques : The synthesis and energetic properties of tetraazidopyridine-4-carbonitrile have been studied. Research in this area includes assessing the enthalpy of formation and impact sensitivity of these compounds, which could have implications in material sciences and engineering (Chapyshev et al., 2017).
Corrosion Inhibition : Pyrazolopyridine derivatives have been synthesized and evaluated for their potential as corrosion inhibitors. These studies are particularly relevant to industrial applications, such as the prevention of corrosion in metals (Dandia et al., 2013).
Antiproliferative Properties and DNA Binding : Research on benzochromene derivatives, including their anti-proliferative properties and DNA binding capabilities, is significant in the field of cancer research and chemotherapy. Such studies aim to understand the molecular mechanisms of these compounds and their potential therapeutic applications (Ahagh et al., 2019).
Photoinitiating Systems for 3D Printing : Studies on derivatives of pyridine-3-carbonitrile as photoinitiators in vat photopolymerization for 3D printing have been conducted. These compounds show potential in the development of new materials and technologies for rapid prototyping (Fiedor et al., 2020).
Scientific Research Applications of Pyridine Derivatives Similar to 4-Iodopyridine-3-carbonitrile
Spectroscopic Analysis and Optical Properties
Pyridine derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been synthesized and analyzed using X-ray, IR, NMR, and electronic spectroscopy. Studies have explored their optical properties, including UV–vis absorption and fluorescence spectroscopy, which are relevant for materials science applications (Jukić et al., 2010).
Electronic Structure and Nonlinear Optical Properties
The structural, electronic, and spectroscopic properties of compounds like 4-Methyl-3-nitropyridine-1-carbonitrile have been studied for potential applications in solar cells and biochemistry. These studies focus on the electronic energy gap and nonlinear optical properties (Ragavan et al., 2017).
Larvicidal and Antioxidant Activity
Pyridine derivatives have shown pharmacological properties, including larvicidal and antioxidant potential. Research on dihydrophenanthroline-3-carbonitrile derivatives has evaluated their effectiveness against certain larvae and for antioxidant capabilities (Bharathi et al., 2014).
Energetic Properties and Synthesis Techniques
The synthesis and energetic properties of tetraazidopyridine-4-carbonitrile have been explored. These studies include assessing the enthalpy of formation and impact sensitivity, which are important in material sciences and engineering (Chapyshev et al., 2017).
Corrosion Inhibition
Pyrazolopyridine derivatives have been synthesized and assessed as potential corrosion inhibitors. This research is crucial for industrial applications, especially in preventing metal corrosion (Dandia et al., 2013).
Antiproliferative Properties and DNA Binding
Research on benzochromene derivatives, including their anti-proliferative properties and DNA binding capabilities, is significant for cancer research and chemotherapy. These studies aim to explore the therapeutic potential of these compounds (Ahagh et al., 2019).
Safety And Hazards
特性
IUPAC Name |
4-iodopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKHIIQONPNAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456657 | |
| Record name | 4-iodopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodopyridine-3-carbonitrile | |
CAS RN |
490039-72-0 | |
| Record name | 4-iodopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)





![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)



